molecular formula C22H34N2O2 B14999095 N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

Cat. No.: B14999095
M. Wt: 358.5 g/mol
InChI Key: MJQVPQDQKSBNDA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and aliphatic groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide typically involves multiple steps, starting with the preparation of the core aromatic and aliphatic components. The process often includes:

    Aromatic Substitution: Introduction of the 3,5-dimethylphenyl group through electrophilic aromatic substitution.

    Amide Bond Formation: Coupling of the aromatic component with isoleucine using coupling reagents like EDCI or DCC.

    Cyclohexylcarbonyl Addition: Introduction of the 4-methylcyclohexylcarbonyl group through acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: Used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide
  • N-(3,5-dimethylphenyl)-4-(trifluoromethoxy)benzenesulfonamide

Comparison: Compared to these similar compounds, N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide offers unique structural features, such as the presence of the isoleucine moiety and the cyclohexylcarbonyl group

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylanilino)-3-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C22H34N2O2/c1-6-17(5)20(24-21(25)18-9-7-14(2)8-10-18)22(26)23-19-12-15(3)11-16(4)13-19/h11-14,17-18,20H,6-10H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

MJQVPQDQKSBNDA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC(=CC(=C1)C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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